molecular formula C20H26BrN5O B12270235 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B12270235
M. Wt: 432.4 g/mol
InChI Key: PKDMLFUTHKPRGG-UHFFFAOYSA-N
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Description

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the pyrimidine and morpholine rings under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The piperazine and pyrimidine rings are known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26BrN5O

Molecular Weight

432.4 g/mol

IUPAC Name

4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

InChI

InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3

InChI Key

PKDMLFUTHKPRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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